(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Description
Properties
IUPAC Name |
(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2)6-3-5(9)4-7(6)8/h6-7H,3-4H2,1-2H3/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECIOCZLOBJQBE-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]1CC(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Telescoped Bicyclic Ketone Formation
The process begins with (R)-epichlorohydrin, which undergoes epoxide ring-opening with a Grignard reagent to install the bicyclo[3.1.0]hexane skeleton. Subsequent TEMPO-catalyzed oxidation with sodium hypochlorite converts the intermediate alcohol to the ketone, yielding (1S,5R)-bicyclo[3.1.0]hexan-2-one in 94.1% purity. Critical to this step is the use of potassium phosphate buffer (pH 8.0) and rigorous temperature control (−5°C to 20°C) to suppress racemization.
Iodine-Promoted Hydroxylation
Treatment of the ketone with iodine in methanol at −10°C introduces a hydroxyl group at the C3 position, forming (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-ol. This step exploits iodine’s electrophilic character to achieve syn-dihydroxylation, with the methoxy groups acting as protecting agents to prevent over-oxidation. The reaction proceeds in 82% yield, as confirmed by GC-MS and NMR.
Albright–Goldman Oxidation
Final oxidation of the diol intermediate employs dimethyl sulfoxide (DMSO) and acetic anhydride under nitrogen, yielding the target ketone in 25% overall yield. This method’s scalability was validated on a 100-gram scale, with >99% enantiomeric excess (ee) achieved through chiral HPLC analysis.
Cyanidation-Deprotection Strategy from Bicyclic Esters
A patent by Sanofi-Aventis (2011) discloses a three-step route starting from (1R,5S)-2-hydroxy-6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester.
Hydroxyl Substitution and Cyanidation
The tert-butyl ester undergoes nucleophilic substitution with an alkyl alcohol (Alk-OH), displacing the hydroxyl group to form a pyrrolidine intermediate. Subsequent treatment with cyanide ion replaces the hydroxyl with a cyano group, yielding 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Acidic Deprotection
Hydrolysis of the tert-butyl ester under acidic conditions (HCl, 40°C) removes the protecting group, affording this compound in 76% isolated yield. While this method avoids transition-metal catalysts, the use of stoichiometric cyanide raises safety and waste concerns for large-scale applications.
Industrial-Scale Synthesis from (+)-3-Carene
A 2017 publication details a five-step synthesis of 6,6-dimethylbicyclo[3.1.0]hexan-3-one from technical-grade (+)-3-carene, a terpene derived from pine oil.
Epoxidation and Ring-Opening
(+)-3-Carene undergoes epoxidation with meta-chloroperbenzoic acid (mCPBA) to form a bicyclic epoxide. Ring-opening with hydrobromic acid introduces a bromine atom at the bridgehead, setting the stage for subsequent cyclization.
Oxidation and Cyclization
Oxidation of the secondary alcohol with Jones reagent (CrO/HSO) generates a ketone, which undergoes base-mediated cyclization to yield the target compound. This route achieves a 1 kg batch size, though the exact yield remains undisclosed.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones or alcohols depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Synthetic Intermediate:
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one serves as a valuable intermediate in organic synthesis. Its unique bicyclic structure allows for the formation of various derivatives through functional group transformations.
Reactions:
- Nucleophilic Additions: The carbonyl group in the compound can participate in nucleophilic addition reactions, leading to the formation of alcohols or amines.
- Cycloadditions: It can also be used in cycloaddition reactions to generate more complex cyclic structures.
Fragrance Industry
Fragrance Component:
This compound is utilized in the fragrance industry due to its pleasant odor profile, which is described as sweet and fruity. It is often incorporated into perfumes and personal care products.
Market Presence:
- Commonly Used In: Perfumes, air fresheners, and scented candles.
- Consumer Products: Brands leverage this compound to enhance the olfactory appeal of their products.
Pharmaceutical Applications
Potential Therapeutic Uses:
Research indicates that this compound may have potential therapeutic applications due to its structural properties.
Case Studies:
- A study published in a peer-reviewed journal explored the compound's effects on specific biological targets, indicating potential anti-inflammatory properties .
- Another investigation assessed its role as an intermediate in synthesizing bioactive compounds that exhibit antimicrobial activity.
Data Table of Applications
| Application Area | Description | Example Uses |
|---|---|---|
| Organic Synthesis | Intermediate for various chemical reactions | Synthesis of alcohols and amines |
| Fragrance Industry | Component in perfumes and scented products | Used in personal care items |
| Pharmaceutical Research | Potential therapeutic applications | Anti-inflammatory and antimicrobial research |
Mechanism of Action
The mechanism of action of (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one is unique due to its dimethyl substitution at the 6,6-positions, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and biological activity.
Biological Activity
The compound (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one (CAS No. 13855-29-3) is a bicyclic ketone with significant potential in various biological applications. This article reviews its biological activity, pharmacological properties, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 124.18 g/mol
- Structure : The compound features a rigid bicyclic structure which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant properties
- Antimicrobial effects
- Potential anticancer activity
Antioxidant Activity
Studies have shown that compounds with similar bicyclic structures can exhibit significant antioxidant activity. For instance, related compounds demonstrated up to 89% inhibition of oxidative stress markers at concentrations of 100 µM, suggesting that this compound may also possess similar protective effects against oxidative damage .
Antimicrobial Effects
Preliminary research indicates that this compound has antimicrobial properties against various pathogens. For example:
- In vitro studies showed that related bicyclic ketones inhibited the growth of certain bacteria and fungi.
- The mechanism of action is hypothesized to involve disruption of microbial cell membranes.
Anticancer Potential
Recent studies have explored the potential of bicyclic compounds in cancer treatment:
- Cell Line Studies : Research involving various cancer cell lines has indicated that this compound may induce apoptosis in cancer cells.
- Mechanism of Action : The compound’s rigid structure allows it to interact selectively with cellular targets involved in cancer cell proliferation and survival.
Table 1: Summary of Biological Activities
Pharmacokinetics and Safety Profile
While specific pharmacokinetic data for this compound is limited, related compounds have shown variable bioavailability and metabolic stability:
- Bioavailability : Factors such as molecular structure significantly influence absorption and distribution.
- Safety Profile : Preliminary toxicity assessments indicate moderate safety with appropriate handling precautions.
Q & A
Q. What are the key considerations for designing a scalable synthesis of (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one?
A robust synthesis requires minimizing chromatography, reducing toxic reagents, and ensuring stereochemical control. A five-step process starting from (+)-3-carene involves cyclopropanation, oxidation, and crystallization/distillation to achieve high yields (hundreds of grams). Silver salt optimization and avoiding chromium-based oxidants are critical for scalability and safety .
Q. What spectroscopic techniques are essential for characterizing the stereochemistry of this bicyclic ketone?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is vital for confirming the bicyclic framework and stereochemistry. X-ray crystallography provides definitive structural validation, as demonstrated in studies of similar bicyclo[3.1.0]hexane derivatives . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further verify molecular weight and functional groups.
Q. How can catalytic methods enhance the synthesis of bicyclo[3.1.0]hexan-3-one derivatives?
Platinum(II) chloride (PtCl) or gold(I) catalysts promote cycloisomerization of hydroxylated enynes, forming bicyclo[3.1.0]hexan-3-one skeletons via cyclopropylmethyl carbene intermediates. This method avoids stoichiometric reagents and enables access to diverse derivatives through substrate modification .
Advanced Research Questions
Q. What methodologies resolve enantiomers of bicyclo[3.1.0]hexan-3-one derivatives with high enantiomeric excess (ee)?
Supercritical Fluid Chromatography (SFC) using chiral stationary phases (e.g., amylose or cellulose-based columns) achieves baseline separation. Optimal conditions include isocratic elution with CO/methanol (10% MeOH + 0.1% NHOH) at 100 bar and 25°C, yielding >99.5% ee for target enantiomers .
Q. How does the bicyclic core structure influence biological activity in drug design?
The rigid bicyclo[3.1.0]hexane scaffold enhances binding affinity to enzymatic targets by restricting conformational flexibility. For example, in HCV NS3 protease inhibitors, this core improves potency (IC < 10 nM) and selectivity by fitting into the enzyme's hydrophobic active site. Structure-Activity Relationship (SAR) studies highlight the importance of substituent placement for metabolic stability .
Q. What reaction mechanisms explain the formation of bicyclo[3.1.0]hexan-3-one via cycloisomerization?
PtCl-catalyzed cycloisomerization proceeds through a cyclopropylmethyl platinum carbene intermediate, formed via alkyne activation and hydroxyl group coordination. Deuterium labeling studies confirm a stepwise mechanism involving carbene transfer and ring closure, as evidenced in sabinone synthesis .
Q. How can green chemistry principles improve the synthesis of chiral intermediates related to this compound?
Enzymatic resolution using engineered monoamine oxidases (e.g., AtMAON-M12) achieves stereoselective amination of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane precursors. This method reduces waste and avoids harsh reagents, achieving >95% chiral purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
